molecular formula C10H11ClO2 B1489346 3-Chloro-4-(propan-2-yl)benzoic acid CAS No. 161622-06-6

3-Chloro-4-(propan-2-yl)benzoic acid

Cat. No.: B1489346
CAS No.: 161622-06-6
M. Wt: 198.64 g/mol
InChI Key: QQTIONOTZKDOIE-UHFFFAOYSA-N
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Description

3-Chloro-4-(propan-2-yl)benzoic acid is a chemical compound with the CAS Number: 161622-06-6 . It has a molecular weight of 198.65 . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 122-123 degrees Celsius .

Safety and Hazards

The safety information for 3-Chloro-4-(propan-2-yl)benzoic acid indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Chloro-4-(propan-2-yl)benzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the individual’s physiological condition. For instance, changes in pH can influence the compound’s ionization state, potentially affecting its absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(propan-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its antimicrobial activity against Gram-negative bacteria like E. coli and Gram-positive bacteria like S. aureus . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its antimicrobial properties suggest that it can disrupt bacterial cell walls or interfere with essential metabolic pathways, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in gene expression and subsequent cellular responses. The exact mechanism of action can vary depending on the target biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level triggers a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. The compound may undergo biotransformation, leading to the formation of metabolites that can have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the organism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

3-chloro-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIONOTZKDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284680
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-06-6
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161622-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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